2-(Tetrahydrofuran-2-yl)ethanol

説明

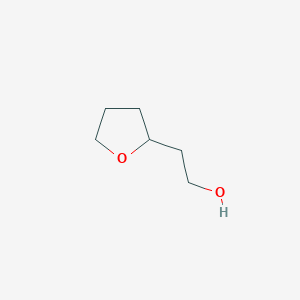

2-(Tetrahydrofuran-2-yl)ethanol, also known as Tetrahydrofurfuryl alcohol (THFA), is an organic compound with the formula HOCH2C4H7O . It consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .

Molecular Structure Analysis

The molecular formula of 2-(Tetrahydrofuran-2-yl)ethanol is C6H12O2 . The structure consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group .Physical And Chemical Properties Analysis

2-(Tetrahydrofuran-2-yl)ethanol is a colorless liquid . It has a molecular weight of 116.16 . The compound is stored in a sealed, dry environment at 2-8°C .科学的研究の応用

1. Polymer Chemistry

2-(Pyridin-2-yl)ethanol is recognized as an effective protecting group for methacrylic acid (MAA) in polymer chemistry. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This property makes it a valuable component in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

2. Vapor-Liquid Equilibrium Studies

Research on the vapor-liquid equilibrium of binary CO2-organic solvent systems, including tetrahydrofuran, highlights its importance in understanding the phase behavior in chemical processes. This data is crucial for applications in chemical engineering and process optimization (Knez et al., 2008).

3. Organic Synthesis

Vanadium(III) Chloride (VCl3) is used for introducing tetrahydrofuran-based acetal protecting groups for alcohols. This reaction is valuable in organic synthesis, offering a novel method for protecting alcohol functionalities during complex synthetic processes (Das et al., 2007).

4. Fuel Research

Studies on diesel-ethanol-THF blend fuel for heavy-duty diesel engines indicate that THF can improve the solubility of ethanol in diesel, affecting combustion characteristics and emissions. This research is significant in developing alternative fuel blends for internal combustion engines (Wu et al., 2020).

5. Dielectric Studies

The dielectric relaxation study of tetrahydrofuran in various alcohols, such as methanol and ethanol, provides insights into the dielectric properties of these mixtures. Such studies are important in the field of material science and electronics (Chaudhari et al., 1999).

6. Catalysis and Hydrogen Production

Research on catalytic steam reforming of ethanol-water mixtures over modified Ni/Y2O3 catalysts for hydrogen production illustrates the role of tetrahydrofuran in catalysis and sustainable energy production (Sun et al., 2008).

Safety And Hazards

特性

IUPAC Name |

2-(oxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJYRVEBULFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydrofuran-2-yl)ethanol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)

![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-phenylacetamide](/img/structure/B2885469.png)

![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)

![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)